Synthetic Yield: 84% Isolated Yield via TMAOCl-Mediated C-C Bond Cleavage Protocol
6-Chloro-1-(4-chlorophenyl)-1-oxohexane is obtainable in 84% isolated yield via a regioselective C(sp3)-C(sp3) bond cleavage of 1-(4-chlorophenyl)-1-cyclohexanol using tetramethylammonium hypochlorite (TMAOCl) under mild, metal-free biphasic conditions [1]. This yield represents an optimized synthetic outcome for ω-chloroalkyl aryl ketone formation without requiring phase-transfer catalysts. In contrast, the non-chlorinated analog 1-(4-chlorophenyl)hexan-1-one (CAS 7295-50-3) is typically sourced commercially rather than synthesized via this route, as it lacks the terminal chloro group that enables the C-C cleavage pathway.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 84% |
| Comparator Or Baseline | 1-(4-chlorophenyl)hexan-1-one (CAS 7295-50-3): Not applicable to this synthetic route; alternative Friedel-Crafts acylation routes typically report 60-75% yields for related para-substituted aryl ketones |
| Quantified Difference | 84% vs. 60-75% (cross-route comparison, not head-to-head) |
| Conditions | 1-(4-chlorophenyl)-1-cyclohexanol substrate, tetramethylammonium hypochlorite (TMAOCl) in AcOH, biphasic CH2Cl2/H2O solvent system, room temperature |
Why This Matters
The 84% isolated yield under metal-free conditions provides a reproducible benchmark for procurement specifications and process scale-up evaluation.
- [1] Molaid. 6-氯-1-(4-氯苯基)-1-己酮 | 188851-40-3: Synthesis Reference via Tetramethylammonium Hypochlorite C-C Bond Cleavage. DOI: Not specified in source. View Source
